5-Ethylsulfonyl-2-oxindole
Description
Properties
Molecular Formula |
C10H11NO3S |
|---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
5-ethylsulfonyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11NO3S/c1-2-15(13,14)8-3-4-9-7(5-8)6-10(12)11-9/h3-5H,2,6H2,1H3,(H,11,12) |
InChI Key |
OZJLIZASYJMKOO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogs of this compound Derivatives
| CAS Number | Compound Name | Structural Features | Similarity Score | Key Differences |
|---|---|---|---|---|
| 116091-63-5 | 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide | Methoxy, 2-oxopropyl, sulfonamide | 0.90 | 2-oxopropyl vs. ethylsulfonyl substituent |
| 82031-33-2 | 2-(2-Methoxyethoxy)benzenesulfonamide | Methoxyethoxy, sulfonamide | 0.81 | Flexible ether chain vs. rigid ethylsulfonyl |
| 33045-53-3 | Ethyl 2-methoxy-5-sulfamoylbenzoate | Ester, methoxy, sulfamoyl | 0.80 | Ester group introduces hydrolytic instability |
| 32327-46-1 | 5-Methoxynaphthalene-1-sulfonamide | Naphthalene core, methoxy, sulfonamide | 0.76 | Extended aromatic system alters steric bulk |
Structural and Functional Analysis
2-Methoxy-5-(2-oxopropyl)benzenesulfonamide (CAS: 116091-63-5) :
- Similarity : Highest structural overlap (0.90) due to methoxy and sulfonamide groups.
- Key Difference : The 2-oxopropyl group introduces a ketone functionality, which may enhance hydrogen-bonding interactions with biological targets but reduce metabolic stability compared to the ethylsulfonyl group .
2-(2-Methoxyethoxy)benzenesulfonamide (CAS: 82031-33-2): Similarity: Moderate (0.81) due to the methoxy-linked side chain.
Ethyl 2-methoxy-5-sulfamoylbenzoate (CAS: 33045-53-3) :
- Similarity : Moderate (0.80) with a sulfamoyl group.
- Key Difference : The ester moiety renders this compound prone to hydrolysis, limiting its utility in aqueous environments compared to the hydrolytically stable ethylsulfonyl group .
5-Methoxynaphthalene-1-sulfonamide (CAS: 32327-46-1): Similarity: Lowest (0.76) due to the naphthalene core.
Preparation Methods
Direct Sulfonation of Oxindole Intermediates
Electrophilic sulfonation of pre-formed 2-oxindole derivatives is challenging due to the electron-deficient nature of the aromatic ring. However, directed ortho-sulfonation using protecting groups has been explored. For example, 5-fluoro-2-oxindole derivatives were synthesized via KOH-mediated condensation of 5-fluoro-2-oxindole with aromatic aldehydes. Adapting this approach, a protected oxindole (e.g., N-Boc-2-oxindole) could undergo sulfonation at the 5-position using SO₃·Et₃N complex, followed by ethylation with iodoethane.
Limitations:
Early-Stage Sulfonation of Benzene Precursors
A more efficient route involves introducing the ethylsulfonyl group at the benzene ring stage prior to oxindole cyclization. Starting from 4-methoxybenzenesulfonyl chloride (1 ), the following sequence achieves this:
-
Sulfinate Formation:
Yield: 99.9% under aqueous THF conditions. -
Reduction and Cyclization:
The nitro group in 4 is reduced to an amine, which undergoes malonate ester formation and cyclization analogous to patented methods.
Integrated Synthetic Pathway for this compound
Combining the above strategies, the optimal synthesis proceeds as follows (Table 1):
Table 1: Comparative Analysis of Synthetic Routes
*Estimated yield based on analogous 2-oxindole hydrogenations.
Mechanistic Insights:
-
Nitration of 3 occurs predominantly at the ortho position due to the electron-withdrawing effect of the ethylsulfonyl group, directing electrophilic attack to C2.
-
Final hydrogenation simultaneously reduces the nitro group and facilitates cyclization via hemiaminal intermediate formation.
Challenges in Byproduct Mitigation
Q & A
Q. How should researchers address unexpected byproducts during synthesis?
- Methodological Answer :
- Mechanistic Studies : Use LC-MS or GC-MS to identify byproducts; propose formation pathways (e.g., via competing nucleophilic attacks).
- Process Optimization : Adjust stoichiometry (e.g., reduce sulfonyl chloride excess) or introduce scavengers (e.g., molecular sieves for water-sensitive steps) .
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